molecular formula C20H18BF2N3S B562593 Bodipy Isothiocyanate CAS No. 1349031-04-4

Bodipy Isothiocyanate

Cat. No.: B562593
CAS No.: 1349031-04-4
M. Wt: 381.252
InChI Key: DXAAJJOOBZTXQR-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Bodipy Isothiocyanate is primarily used as a fluorescent probe in various applications due to its unique properties . It has been shown to target the intracellular domain of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and differentiation.

Mode of Action

This compound interacts with its targets through covalent conjugation. For instance, a near-IR Bodipy was covalently conjugated via its isothiocyanate groups to Erlotinib molecules, a known tyrosine kinase inhibitor (TKI), to produce novel Bodipy-TKI conjugates . These conjugates were shown to bind to the EGFR kinase and accumulate more efficiently within human cells that over-express EGFR than Bodipy alone .

Biochemical Pathways

This compound affects the EGFR signaling pathway. When the Bodipy-TKI conjugates bind to the EGFR kinase, they inhibit the kinase activity, thereby affecting the downstream signaling pathways . This can lead to changes in cell proliferation and differentiation.

Pharmacokinetics

It is known that this compound and its conjugates exhibit time-dependent cellular uptake . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by factors such as the nature of the conjugate, the cell type, and the expression level of the target.

Result of Action

The result of this compound’s action is primarily observed at the molecular and cellular levels. The Bodipy-TKI conjugates were shown to inhibit the kinase activity of EGFR . This can lead to changes in cell proliferation and differentiation, potentially influencing the progression of diseases such as cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the compound’s stability and efficacy can be influenced by factors such as light exposure and storage conditions.

Future Directions

BODIPY dyes and their derivatives have been the focus of considerable research interest and rapidly growing . Their structural versatility makes it possible to fine-tune their spectroscopic properties, and therefore they have been used in many scientific and technological fields . Future research will likely continue to explore the synthesis, spectroscopic properties, theoretical calculations, and application of BODIPY dyes and their derivatives .

Biochemical Analysis

Biochemical Properties

Bodipy Isothiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a photoactivated protective group capable of efficiently releasing cargo species upon irradiation . This is due to its exceptional properties, including high molar absorption coefficients, resistance to photochemical and thermal degradation, multiple modification sites, favorable uncaging quantum yields, and highly adjustable spectral properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been used in applications like imaging and sensing due to its unique properties like strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, strong fluorescence, and supreme photostability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been used in the construction of BODIPY photocages by substituting leaving groups at different positions within the BODIPY fluorophore .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For example, this compound has been shown to have high peak intensity and resistance to photochemical and thermal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, isothiocyanates have shown potential as chemopreventive agents against several types of cancer .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . For example, this compound has been used in the synthesis of trilglycerides and restoration of ceramide levels to control condition .

Transport and Distribution

This compound is transported and distributed within cells and tissues . For example, a near-IR BODIPY was covalently conjugated via its isothiocyanate groups to one or two Erlotinib molecules, a known tyrosine kinase inhibitor (TKI), via triethylene glycol spacers .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . For instance, in mammalian cells, a BODIPY-based calcium indicator has been successfully localized to specific compartments using SNAP-tagging to measure local calcium concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bodipy Isothiocyanate typically involves the functionalization of the BODIPY core. One common method is the reaction of BODIPY with thiophosgene to introduce the isothiocyanate group. This reaction is usually carried out under mild conditions with the protection of nitrogen to prevent oxidation . Another method involves the use of phenyl isothiocyanate and corresponding amines in the presence of dimethylbenzene as a solvent .

Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

Bodipy Isothiocyanate is unique compared to other similar compounds due to its combination of strong fluorescence, photostability, and the presence of the isothiocyanate group. Similar compounds include:

Properties

IUPAC Name

2,2-difluoro-8-(4-isothiocyanatophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BF2N3S/c1-12-9-14(3)25-19(12)18(16-5-7-17(8-6-16)24-11-27)20-13(2)10-15(4)26(20)21(25,22)23/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAAJJOOBZTXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N=C=S)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BF2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661823
Record name {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349031-04-4
Record name {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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